molecular formula C4H4F2N2O2S B12964975 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid

1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid

Cat. No.: B12964975
M. Wt: 182.15 g/mol
InChI Key: VVSVFEVTJZUYCN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation can be achieved using difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal-based catalysts in a continuous flow reactor can facilitate the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfinic acid group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in fungicides.

    1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Another difluoromethylated pyrazole with different functional groups.

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-sulfinic acid is unique due to the presence of both difluoromethyl and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C4H4F2N2O2S

Molecular Weight

182.15 g/mol

IUPAC Name

1-(difluoromethyl)pyrazole-4-sulfinic acid

InChI

InChI=1S/C4H4F2N2O2S/c5-4(6)8-2-3(1-7-8)11(9)10/h1-2,4H,(H,9,10)

InChI Key

VVSVFEVTJZUYCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)F)S(=O)O

Origin of Product

United States

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